molecular formula C8H12N2 B1588397 4-Propylpyridin-2-amine CAS No. 61702-15-6

4-Propylpyridin-2-amine

Cat. No.: B1588397
CAS No.: 61702-15-6
M. Wt: 136.19 g/mol
InChI Key: CGGOAYCJQTWSOI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Amines, such as 4-Propylpyridin-2-amine, can undergo a variety of chemical reactions. These include reactions with acids to form salts, reactions with alkyl halides to form secondary and tertiary amines, and reactions with acyl chlorides to form amides .

Scientific Research Applications

Comparative Carcinogenicity Studies

  • Study on Carcinogenicity of Food Pyrolysis Products : Research by Dooley et al. (1988) explored the carcinogenicity of 2-amino-5-phenylpyridine (2-APP), a compound structurally similar to 4-aminobiphenyl (4-ABP), a known carcinogen. This study found no treatment-related neoplastic lesions for 2-APP, contrasting with the strong carcinogenic effects of 4-ABP, suggesting the potential safety of 2-APP in food products (Dooley et al., 1988).

Chemical Synthesis and Catalysis

  • Amination of Aryl Halides Using Copper Catalysis : A study by Lang et al. (2001) demonstrated the conversion of bromopyridine into aminopyridine using Cu2O catalysis, a process that features low catalyst loading and mild reaction conditions. This protocol is significant for the amination of a variety of aryl halides (Lang et al., 2001).

Polymerization and Material Synthesis

  • Synthesis of Octahedral Group 4 Metal Complexes : Fuhrmann et al. (1996) researched the synthesis of octahedral group 4 metal complexes containing amine, amido, and aminopyridinato ligands. These complexes were shown to be active in the oligo- and polymerization of certain hydrocarbons, highlighting their potential in material synthesis (Fuhrmann et al., 1996).

Photoredox Catalysis

  • Redox-Activated Amines in Bond Formation : Ociepa et al. (2018) presented a metal-free photoredox strategy for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives. This approach is scalable, offers a broad substrate scope, and operates under mild conditions, showcasing the versatility of amines in synthetic chemistry (Ociepa et al., 2018).

Sensor Development

  • Dendrimers as Fluorescent Sensors : Research by Balzani et al. (2000) focused on the use of poly(propylene amine) dendrimers as fluorescent sensors. The study found that the fluorescence of the dansyl units in these dendrimers is quenched upon incorporation of Co2+ ions, suggesting applications in sensing and detection technologies (Balzani et al., 2000).

Analytical Applications

  • Structure Analyses of Oligosaccharides : Hase et al. (1978) developed a method for analyzing oligosaccharides by tagging the reducing end sugars with a fluorescent 2-aminopyridine derivative. This approach aids in determining polymerization degree, sugar unit sequence, linkage points, and creating fingerprints, demonstrating the utility of aminopyridines in analytical chemistry (Hase et al., 1978).

Catalysis for Organic Synthesis

  • Amidine-functionalized Metal-Organic Frameworks : Safarifard et al. (2015) explored the use of an amine-functionalized metal-organic framework as a catalyst for synthesizing tetrahydro-chromenes, highlighting its high efficiency and reusability (Safarifard et al., 2015).

Safety and Hazards

Safety data sheets indicate that 4-Propylpyridin-2-amine may be hazardous. It is recommended to handle this compound with appropriate protective equipment and to avoid inhalation, ingestion, and contact with skin and eyes .

Future Directions

While specific future directions for 4-Propylpyridin-2-amine are not mentioned in the literature, research in the field of amines and their derivatives is ongoing. This includes the development of new synthetic methods, exploration of their biological activities, and their use in the development of new drugs .

Biochemical Analysis

Biochemical Properties

It is known that the pyrrolidine ring, which 4-Propylpyridin-2-amine is a part of, is involved in various biological processes . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Cellular Effects

Related compounds in the pyrrolidine family have been shown to have various effects on cells . For example, pyrrolidine derivatives have been found to have anti-inflammatory effects, potentially through their interaction with certain inflammatory mediators .

Molecular Mechanism

It is known that the pyrrolidine ring, which is a part of this compound, can interact with various biomolecules . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been directly studied. Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .

Metabolic Pathways

Related compounds in the pyrrolidine family have been found to restore glucose metabolism and ameliorate dyslipidaemia associated with type 2 diabetes .

Transport and Distribution

There is currently no specific information available on the transport and distribution of this compound within cells and tissues. Understanding how a compound is transported and distributed within cells and tissues is crucial for understanding its biochemical effects .

Subcellular Localization

Understanding the subcellular localization of a compound is important for understanding its activity or function .

Properties

IUPAC Name

4-propylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-3-7-4-5-10-8(9)6-7/h4-6H,2-3H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGOAYCJQTWSOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427455
Record name 4-propylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61702-15-6
Record name 4-propylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

75 g (0.62M) of 4-n-propylpyridine and 28 g (0.73M) of sodium amide were added to 250 ml of xylene, and the mixture was heated under reflux for 10 hr. Water was added in small portions to the reaction mixture under ice cooling to decompose excess sodium amide, and the reaction mixture was extracted with ethyl acetate, dried over magnesium sulfate and then purified by column chromatography (dichloromethanemethanol 50:1→20:1). The yield was 33 g. (blackish purple solid)
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 4-propylpyridine (10.0 g, 82.5 mmol) in toluene (170 mL), sodium amide (6.4 g, 165 mmol) was added at room temperature, and the mixture was stirred at 140° C. for 2 days. Under ice-cold conditions, the reaction solution was added 6N aqueous solution of hydrochloric acid (30 mL), and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The obtained residue was purified by silica-gel column chromatography (hexane/ethyl acetate/1% triethylamine), and the title compound (5.70 g (yield 51%)) was obtained as a red-brown solid.
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10 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.